2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid
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Overview
Description
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxycarbonylamino group attached to a pyrazol-1-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the pyrazol-1-yl ring. This can be achieved through the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The fluoren-9-ylmethoxycarbonylamino group is then introduced through a reaction with fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazol-1-yl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: In chemistry, 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: In the medical field, this compound has potential applications in drug development. Its derivatives can be explored for their therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed for various industrial applications, including the production of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The fluoren-9-ylmethoxycarbonylamino group can bind to enzymes or receptors, modulating their activity. The pyrazol-1-yl ring can also participate in hydrogen bonding and other interactions, contributing to the compound's biological activity.
Molecular Targets and Pathways Involved: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). It can also interact with receptors involved in cell signaling, such as G-protein-coupled receptors (GPCRs).
Comparison with Similar Compounds
Fluoren-9-ylmethoxycarbonyl-L-threonine: A similar compound with a different amino acid side chain.
2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoic acid: A simpler analog with a shorter carbon chain.
Uniqueness: 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid is unique due to its combination of the fluoren-9-ylmethoxycarbonylamino group and the pyrazol-1-yl ring. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid, also known by its CAS number 2243516-53-0, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N3O4, with a molecular weight of 363.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrazole moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H17N3O4 |
Molecular Weight | 363.4 g/mol |
CAS Number | 2243516-53-0 |
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory Effects : The pyrazole ring is known for its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.
- Antioxidant Activity : The presence of the fluorenyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Antimicrobial Properties : Some derivatives of pyrazole compounds have shown potential against various bacterial strains, suggesting that this compound may possess similar activities.
Study 1: Anti-inflammatory Activity
A study conducted by researchers focused on the synthesis and evaluation of analogs of this compound demonstrated significant anti-inflammatory effects in vitro. The compound was tested on human monocyte-derived macrophages, showing a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with varying concentrations of the compound.
Study 2: Antioxidant Properties
In another investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results indicated that it exhibited potent radical scavenging activity comparable to well-known antioxidants like ascorbic acid, suggesting its potential for use in formulations aimed at reducing oxidative damage.
Study 3: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens, including E. coli and S. aureus. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating promising antimicrobial properties.
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-19(25)11-23-10-9-18(22-23)21-20(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17H,11-12H2,(H,24,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITGXSHEFLGUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NN(C=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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